4-Aminobicyclo[2.2.1]heptan-1-ol
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Overview
Description
4-Aminobicyclo[2.2.1]heptan-1-ol is a bicyclic amine with a hydroxyl group. It is a derivative of norbornane, a bicyclic hydrocarbon. This compound is of interest due to its unique structure, which imparts specific chemical and physical properties that make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobicyclo[2.2.1]heptan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with norbornene, a bicyclic hydrocarbon.
Hydroxylation: Norbornene is subjected to hydroxylation to introduce the hydroxyl group at the desired position.
Amination: The hydroxylated intermediate is then subjected to amination to introduce the amino group.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-Aminobicyclo[2.2.1]heptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl and amino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield ketones or aldehydes.
Reduction: Reduction of the amino group can yield primary amines.
Substitution: Substitution reactions can yield various alkylated or acylated derivatives.
Scientific Research Applications
4-Aminobicyclo[2.2.1]heptan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Aminobicyclo[2.2.1]heptan-1-ol involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
Norbornane: The parent hydrocarbon of 4-Aminobicyclo[2.2.1]heptan-1-ol.
Norbornene: A precursor in the synthesis of this compound.
4-Hydroxybicyclo[2.2.1]heptane: A compound with a similar structure but lacking the amino group.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl groups on a bicyclic framework. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
4-aminobicyclo[2.2.1]heptan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-6-1-3-7(9,5-6)4-2-6/h9H,1-5,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMKUIWPAZOFBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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